BenchChemオンラインストアへようこそ!

4-Chloro-8-fluoro-6-methoxyquinoline-3-carboxamide

Monoamine Oxidase MAO-B Inhibition Selectivity

4-Chloro-8-fluoro-6-methoxyquinoline-3-carboxamide (CAS 851973-21-2) delivers a unique substitution pattern that is not interchangeable with positional isomers. Its 6‑chloro/8‑fluoro/6‑methoxy topology drives 6.5‑fold MAO‑B selectivity over MAO‑A, while the ABCG2 transporter is inhibited at an IC₅₀ of 382 nM. A calculated LogP of 2.13 and molecular weight of 254.64 g/mol place it in the optimal CNS‑drug space for ADME screening, target‑validation studies, and oncology resistance research. Ensure assay reproducibility by procuring the exact isomer.

Molecular Formula C11H8ClFN2O2
Molecular Weight 254.64 g/mol
Cat. No. B15066306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-8-fluoro-6-methoxyquinoline-3-carboxamide
Molecular FormulaC11H8ClFN2O2
Molecular Weight254.64 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=CN=C2C(=C1)F)C(=O)N)Cl
InChIInChI=1S/C11H8ClFN2O2/c1-17-5-2-6-9(12)7(11(14)16)4-15-10(6)8(13)3-5/h2-4H,1H3,(H2,14,16)
InChIKeyISWRWHXEESAGHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-8-fluoro-6-methoxyquinoline-3-carboxamide: Chemical Profile and CAS 851973-21-2 Procurement Overview


4-Chloro-8-fluoro-6-methoxyquinoline-3-carboxamide (CAS: 851973-21-2) is a poly-substituted quinoline-3-carboxamide derivative with the molecular formula C₁₁H₈ClFN₂O₂ and a molecular weight of 254.64 g/mol . The compound features a quinoline core with a chlorine atom at the 4-position, a fluorine atom at the 8-position, a methoxy group at the 6-position, and a carboxamide functional group at the 3-position . This specific substitution pattern confers distinct physicochemical properties, including a calculated LogP of approximately 2.13 and a predicted density of 1.449±0.06 g/cm³ . The compound is commercially available with purity specifications of NLT 98% and is suitable for pharmaceutical research and development applications .

Why Generic Quinoline-3-carboxamides Cannot Substitute for 4-Chloro-8-fluoro-6-methoxyquinoline-3-carboxamide in Research


In-class quinoline-3-carboxamide derivatives are not interchangeable due to the profound influence of substituent position and identity on biological target selectivity and pharmacokinetic behavior. Even isomeric compounds with identical molecular formulae exhibit divergent activity profiles. For example, 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxamide (CAS 1956332-06-1) and the target compound differ only in the placement of the fluorine and methoxy groups, yet this positional isomerism can alter electronic distribution, steric accessibility, and hydrogen-bonding networks, leading to markedly different target engagement . Similarly, the simpler analog 8-fluoroquinoline-3-carboxamide lacks the 4-chloro and 6-methoxy substituents that confer enhanced binding affinity for specific targets such as ABCG2 . Procurement of the correct isomer is therefore essential for reproducible results in target validation and structure-activity relationship (SAR) studies.

4-Chloro-8-fluoro-6-methoxyquinoline-3-carboxamide: A Quantitative Evidence Guide for Scientific Selection


MAO-B vs. MAO-A Selectivity Profile of 4-Chloro-8-fluoro-6-methoxyquinoline-3-carboxamide

4-Chloro-8-fluoro-6-methoxyquinoline-3-carboxamide exhibits a measurable, though modest, selectivity for MAO-B over MAO-A. In a direct head-to-head comparison within the same fluorescence assay system, the compound shows a 6.5-fold lower IC₅₀ for MAO-B inhibition relative to MAO-A inhibition [1]. This selectivity, while not as pronounced as that of optimized clinical candidates, provides a defined baseline for scaffold optimization in neurological disease research where MAO-B selectivity is desired over the peripheral side effects associated with MAO-A inhibition.

Monoamine Oxidase MAO-B Inhibition Selectivity

ABCG2 (BCRP) Transporter Modulation by 4-Chloro-8-fluoro-6-methoxyquinoline-3-carboxamide

The compound demonstrates significant inhibitory activity against the human ABCG2 (Breast Cancer Resistance Protein) transporter. In a functional efflux assay, it inhibited ABCG2-mediated Hoechst 33342 transport with an IC₅₀ of 382 nM [1]. This potency is within the range reported for known ABCG2 modulators and suggests utility in overcoming multidrug resistance. In contrast, the simple analog 8-fluoroquinoline-3-carboxamide lacks the 4-chloro and 6-methoxy substituents and shows no reported activity against this target, underscoring the importance of the full substitution pattern for this specific application .

Multidrug Resistance ABCG2 Transporter Modulation

Physicochemical Differentiation: Calculated LogP of 4-Chloro-8-fluoro-6-methoxyquinoline-3-carboxamide

The calculated LogP value of 2.1348 for 4-chloro-8-fluoro-6-methoxyquinoline-3-carboxamide falls within a desirable range for oral bioavailability and CNS penetration according to Lipinski's Rule of Five. This value is higher than that reported for the less substituted analog 8-fluoroquinoline-3-carboxamide (LogP ~1.2 estimated), which may lack sufficient lipophilicity for efficient membrane permeation. Conversely, more highly substituted quinoline-3-carboxamides in the h-PGDS inhibitor patent space often exhibit LogP values >3.5, which can lead to poor aqueous solubility and increased off-target promiscuity [1].

Lipophilicity Physicochemical Properties Drug-likeness

Antiproliferative Potential and Pim-1 Kinase Context for 4-Chloro-8-fluoro-6-methoxyquinoline-3-carboxamide

While direct quantitative antiproliferative data for this exact compound in cell-based assays is not readily available in the primary literature, its close structural analogs within the quinoline-carboxamide class exhibit potent activity. A related carboxamide-appended quinoline derivative demonstrated 82.27% inhibition of Pim-1 kinase with an IC₅₀ of 0.11 µM, comparable to the reference standard SGI-1776 [1]. Furthermore, quinoline-carboxamide derivatives have shown good anti-proliferative activities against MCF-7, CACO, HepG-2, and HCT-116 cancer cell lines, with some derivatives performing comparably to doxorubicin [2].

Antiproliferative Pim-1 Kinase Cancer

Key Research and Development Applications for 4-Chloro-8-fluoro-6-methoxyquinoline-3-carboxamide


Neurological Disease Research: MAO-B Selective Inhibitor Scaffold Optimization

The 6.5-fold selectivity for MAO-B over MAO-A (IC₅₀ MAO-B = 15.4 µM vs. MAO-A = 100 µM) provides a starting point for medicinal chemistry efforts aimed at developing selective MAO-B inhibitors for Parkinson's disease or Alzheimer's disease. Researchers can use this scaffold to explore structure-activity relationships that enhance both potency and selectivity, with the goal of minimizing the dietary restrictions and cardiovascular risks associated with non-selective MAO inhibitors [1].

Multidrug Resistance Studies: ABCG2 Transporter Modulation

With an IC₅₀ of 382 nM against the ABCG2 transporter, 4-chloro-8-fluoro-6-methoxyquinoline-3-carboxamide serves as a potent chemical probe for investigating ABCG2-mediated drug efflux. This is particularly relevant in cancer biology, where ABCG2 overexpression contributes to chemotherapy resistance. The compound can be used in vitro to validate ABCG2 as a target and to study the mechanisms of transporter inhibition, potentially informing co-treatment strategies with conventional chemotherapeutics [2].

Oncology Drug Discovery: Pim-1 Kinase and Antiproliferative Screening

Given the documented activity of closely related quinoline-carboxamide derivatives against Pim-1 kinase (IC₅₀ = 0.11 µM, 82.27% inhibition) and their anti-proliferative effects in multiple cancer cell lines, 4-chloro-8-fluoro-6-methoxyquinoline-3-carboxamide should be prioritized for screening in similar oncology-focused assays. Its unique substitution pattern may yield improved potency, selectivity, or pharmacokinetic properties compared to previously reported analogs [3].

ADME and Physicochemical Profiling in Drug Discovery

The calculated LogP of 2.13 positions 4-chloro-8-fluoro-6-methoxyquinoline-3-carboxamide in a favorable lipophilicity range for oral bioavailability and potential CNS activity. It is an ideal candidate for inclusion in ADME screening cascades, including assays for metabolic stability, CYP inhibition, and membrane permeability. The compound's moderate molecular weight (254.64 g/mol) and balanced physicochemical properties make it a practical tool for building predictive QSAR models and for validating in silico ADME predictions .

Quote Request

Request a Quote for 4-Chloro-8-fluoro-6-methoxyquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.